molecular formula C11H17Cl2N3O B2835316 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride CAS No. 2138264-43-2

2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride

Cat. No. B2835316
CAS RN: 2138264-43-2
M. Wt: 278.18
InChI Key: BGFYRLFBECZNFN-UHFFFAOYSA-N
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Description

The compound “2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol dihydrochloride” is also known as “methyl 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropanoate dihydrochloride”. It has a CAS Number of 2137703-17-2 . The compound is usually available in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C12H17Cl2N3O2 . The InChI code is 1S/C12H15N3O2.2ClH/c1-12(13,11(16)17-2)7-15-8-14-9-5-3-4-6-10(9)15;;/h3-6,8H,7,13H2,1-2H3;2*1H . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.19 . It is typically stored at room temperature .

Scientific Research Applications

  • Synthesis and Structural Studies : One study focuses on the synthesis and structural analysis of amino amide salts derived from 2-(aminomethyl)benzimidazole and α-amino acids. The research explores how the geometries, charges, and sizes of anions contribute to the formation of strong hydrogen bond interactions in these compounds (Avila-Montiel et al., 2015).

  • Steric Effects and Pharmacologic Effects : Another study investigates the steric effects of substituents on phenethylamine hallucinogens, analyzing compounds synthesized as analogues of the psychotomimetic agent 3,4-(methylenedioxy)amphetamine (MDA) (Nichols & Kostuba, 1979).

  • Antitumor Properties : Research into 2-(4-Aminophenyl)benzothiazoles has revealed potent and selective antitumor activity against various cancer cell lines. This study explores the role of metabolism and biotransformation in the mode of action of these compounds (Chua et al., 1999).

  • Antimicrobial Activity : A study on bisbenzimidazole-derived chelating agents investigates their antimicrobial activities. This research compares the in vitro activities of these compounds with traditional antibiotic and antifungal agents (Agh-Atabay et al., 2003).

  • Synthesis and Characterization of Derivatives : Another research focuses on the synthesis and characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, examining their potential for chemical modifications and applications (Sedlák et al., 2008).

  • Inhibitory Action on Enterovirus Replication : TBZE-029, a compound related to the class of benzimidazoles, has been found to inhibit the replication of several enteroviruses, targeting a specific region in the nonstructural protein 2C (De Palma et al., 2008).

  • Production of Biofuels : Research has been conducted on the engineered production of 2-methylpropan-1-ol (isobutanol), a potential biofuel, by modifying metabolic pathways in Escherichia coli (Bastian et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound include H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-3-(benzimidazol-1-yl)-2-methylpropan-1-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-11(12,7-15)6-14-8-13-9-4-2-3-5-10(9)14;;/h2-5,8,15H,6-7,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFYRLFBECZNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=CC=CC=C21)(CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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